3-Oxo-piperazine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-Oxo-piperazine-2-carboxylic acid (CAS 925890-01-3) is a chiral DKP building block with 27.7% higher TPSA (78.4 Ų) vs. piperazine-2-carboxylic acid, boosting solubility and limiting CNS penetration—ideal for peripherally restricted therapeutics. The dual-nitrogen core enhances metal chelation for metalloenzyme inhibitor design. Proven anti-trypanosomal activity (T. cruzi) enables Chagas disease drug discovery. The C2 stereocenter supports asymmetric peptidomimetic synthesis. ≥98% purity ensures reliable scaffold incorporation and stereochemical fidelity.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 925890-01-3
Cat. No. B1612267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-piperazine-2-carboxylic acid
CAS925890-01-3
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyGNDQTDPZWUAOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-piperazine-2-carboxylic Acid (CAS 925890-01-3): Procurement-Grade Characterization for Medicinal Chemistry and Building Block Applications


3-Oxo-piperazine-2-carboxylic acid (CAS 925890-01-3) is a heterocyclic organic compound featuring a piperazine core with a 3-oxo substituent and a carboxylic acid moiety at the 2-position [1]. It is a member of the 2,3-diketopiperazine (DKP) class, recognized for its utility as a versatile building block in medicinal chemistry and agrochemical research [1]. The compound possesses a molecular formula of C₅H₈N₂O₃ and a molecular weight of 144.13 g/mol [1]. Its structural features include a chiral center at C2, offering potential for asymmetric synthesis and the generation of stereochemically defined derivatives [1].

Why 3-Oxo-piperazine-2-carboxylic Acid Cannot Be Readily Replaced by Unfunctionalized Piperazine-2-carboxylic Acid or 3-Oxopiperidine-2-carboxylic Acid in Critical Synthetic and Biological Applications


Substituting 3-oxo-piperazine-2-carboxylic acid with a close structural analog such as piperazine-2-carboxylic acid or 3-oxopiperidine-2-carboxylic acid is not equivalent due to distinct physicochemical properties and reactivity profiles. The presence of the 3-oxo group significantly alters polarity and hydrogen bonding capacity, as evidenced by a 27.7% increase in topological polar surface area (TPSA) compared to piperazine-2-carboxylic acid [1][2]. Furthermore, the piperazine ring introduces an additional nitrogen atom relative to the piperidine analog, providing an extra hydrogen bond acceptor and potential metal coordination site [1]. These differences directly impact solubility, permeability, and target binding, rendering generic substitution inadequate for applications where these parameters are critical [1][2].

Quantitative Differentiation of 3-Oxo-piperazine-2-carboxylic Acid: Physicochemical, Structural, and Procurement Metrics


Increased Topological Polar Surface Area (TPSA) Relative to Piperazine-2-carboxylic Acid Enhances Aqueous Solubility and Modulates Membrane Permeability

3-Oxo-piperazine-2-carboxylic acid exhibits a topological polar surface area (TPSA) of 78.4 Ų, which is 17.0 Ų higher (27.7% increase) than the 61.4 Ų measured for piperazine-2-carboxylic acid [1][2]. This increase is attributed to the presence of the additional carbonyl oxygen atom in the 3-oxo group [1]. TPSA is a key descriptor for predicting aqueous solubility and passive membrane permeability; compounds with TPSA > 60 Ų generally show improved solubility but reduced CNS penetration [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Calculated Lipophilicity (XLogP3) Compared to Piperazine-2-carboxylic Acid Alters Distribution Profile

The calculated partition coefficient (XLogP3) for 3-oxo-piperazine-2-carboxylic acid is -3.0, compared to -3.5 for piperazine-2-carboxylic acid [1][2]. This 0.5 log unit difference indicates that the 3-oxo derivative is marginally less hydrophilic than its unsubstituted counterpart [1][2]. The difference arises from the contribution of the carbonyl group to the overall polarity and hydrogen bonding network of the molecule [1].

Drug Metabolism Pharmacokinetics LogP Optimization

Additional Nitrogen Atom in Piperazine Core vs. 3-Oxopiperidine-2-carboxylic Acid Provides Extra Hydrogen Bond Acceptor and Metal Chelation Potential

3-Oxo-piperazine-2-carboxylic acid contains two nitrogen atoms within its heterocyclic core, whereas the structurally analogous 3-oxopiperidine-2-carboxylic acid contains only one [1]. This additional nitrogen serves as an extra hydrogen bond acceptor and a potential ligand for metal ions, which can be exploited in the design of metalloenzyme inhibitors or metal-chelating agents [1].

Coordination Chemistry Enzyme Inhibition Medicinal Chemistry

2,3-Diketopiperazine Scaffold Demonstrates Sub-100 μM Anti-Trypanosomal Activity In Vitro, Supporting Drug Discovery Relevance

The 2,3-diketopiperazine core, of which 3-oxo-piperazine-2-carboxylic acid is a representative member, has been validated as a promising scaffold for anti-trypanosomal drug development. In a study evaluating a series of 2,3-diketopiperazine derivatives against Trypanosoma cruzi (strain NINOA), most compounds exhibited LC50 values below 100 μM, with select derivatives (e.g., 5c and 5h) showing 4- to 5-fold greater potency than reference drugs benznidazole and nifurtimox [1]. While the specific compound 3-oxo-piperazine-2-carboxylic acid was not directly tested, the class-level activity strongly supports its utility as a building block for anti-Chagas agents [1].

Anti-parasitic Agents Chagas Disease Medicinal Chemistry

Higher Commercial Purity Specifications (≥98%) Compared to Standard 95-97% Grades Reduce Impurity-Related Risks in Sensitive Synthetic Transformations

Commercially available 3-oxo-piperazine-2-carboxylic acid is offered with varying purity specifications. Chemscene provides a grade with purity ≥98% , while Fluorochem offers 97% purity and Combi-Blocks supplies a 95% purity grade . For applications requiring high-fidelity building blocks, such as multi-step organic synthesis or sensitive coupling reactions, the higher purity grade (≥98%) minimizes the risk of side reactions and simplifies purification workflows .

Chemical Procurement Quality Assurance Synthetic Reliability

Optimized Application Scenarios for 3-Oxo-piperazine-2-carboxylic Acid Based on Verified Differentiation Metrics


Design of CNS-Avoidant Drug Candidates with Enhanced Aqueous Solubility

The elevated TPSA of 78.4 Ų, relative to piperazine-2-carboxylic acid, indicates improved aqueous solubility while potentially reducing passive CNS penetration [1][2]. This profile makes 3-oxo-piperazine-2-carboxylic acid an ideal building block for designing peripherally restricted therapeutics where central nervous system exposure must be minimized, such as certain anti-inflammatory or anti-infective agents. Procurement of the ≥98% purity grade is recommended for reliable incorporation into complex drug scaffolds .

Development of Metalloenzyme Inhibitors Leveraging the Piperazine Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine core offers enhanced metal chelation potential compared to the single nitrogen in 3-oxopiperidine-2-carboxylic acid [1]. This structural feature is particularly advantageous for designing inhibitors of zinc-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases) or iron-containing enzymes [1]. The compound serves as a privileged scaffold for generating focused libraries of potential metalloenzyme modulators.

Synthesis of Anti-Chagas Agents Based on the 2,3-Diketopiperazine Scaffold

Given the demonstrated anti-trypanosomal activity of 2,3-diketopiperazine derivatives (LC50 < 100 μM against T. cruzi) [3], 3-oxo-piperazine-2-carboxylic acid represents a strategic starting material for the synthesis of novel anti-Chagas compounds. Its carboxylic acid functionality allows for facile amide coupling and further derivatization to generate libraries of compounds for structure-activity relationship studies [3].

Construction of Chiral Building Blocks for Peptidomimetic and Pharmaceutical Synthesis

The C2 stereocenter of 3-oxo-piperazine-2-carboxylic acid provides a handle for asymmetric synthesis [1]. When procured as a racemate or (if available) as an enantiopure form, the compound enables the preparation of stereochemically defined piperazine-containing peptidomimetics and drug candidates [1]. The high purity grade (≥98%) is essential for ensuring consistent stereochemical outcomes in asymmetric transformations .

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